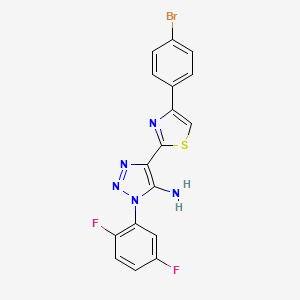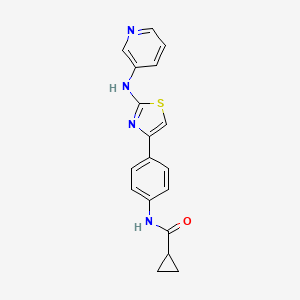![molecular formula C17H11F3N2O2S B3008321 4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid CAS No. 255833-41-1](/img/structure/B3008321.png)
4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}benzoic acid is a derivative of benzoic acid, which is a well-known aromatic carboxylic acid. It is structurally characterized by the presence of a thiazole ring, a phenyl group, and a trifluoromethyl group, which are all important functional groups in medicinal chemistry due to their potential pharmacological activities .
Synthesis Analysis
The synthesis of related thiazole benzoic acid derivatives typically involves multi-step reactions. For instance, the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its amino derivatives involves the preparation of α-bromo ketone intermediates, followed by treatment with formamide and phosphorus pentasulfide or thiourea to form thiazole esters, which are then hydrolyzed to yield the benzoic acids . Similarly, the synthesis of related compounds often includes steps such as acylation, cyclization, and reactions with various reagents to introduce different substituents into the molecule .
Molecular Structure Analysis
The molecular structure of thiazole benzoic acid derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. This ring is often substituted with various groups that can significantly influence the molecule's biological activity and interaction with biological targets .
Chemical Reactions Analysis
Thiazole benzoic acid derivatives can undergo a variety of chemical reactions, including acylation, cyclization, and the formation of Schiff bases. These reactions are often used to modify the structure of the molecule and introduce new functional groups that can enhance the compound's biological activity or alter its physical and chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole benzoic acid derivatives are influenced by the substituents present on the thiazole ring and the benzoic acid moiety. The introduction of a trifluoromethyl group, for example, can increase the compound's lipophilicity, which may affect its ability to cross cell membranes and reach its target site within the body . The presence of an amino group can also affect the compound's solubility and hydrogen bonding capacity, which are important factors in drug design and pharmacokinetics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Structural Analysis :The compound 4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}benzoic acid is part of a broader family of chemicals that exhibit complex synthesis pathways and versatile chemical properties. For instance, Azeez and Hamad (2017) detailed the synthesis of a series of compounds containing the 1,3,4-thiadiazole unit, a close relative to the 1,3-thiazol-2-yl moiety in our compound of interest. The synthesis involved multiple steps including alkylation, condensation, and spectral confirmation via techniques like IR, 1H-NMR, and DEPT-135 spectra (Azeez & Hamad, 2017).
Antimicrobial Activity :Compounds with a structure similar to this compound have been extensively studied for their antimicrobial properties. For instance, a study by Abd El-Meguid (2014) synthesized and tested a range of compounds containing the benzoimidazole moiety (analogous to the benzoic acid moiety in our compound) for their antimicrobial activities. The derivatives showed significant effectiveness against various bacteria and fungi, highlighting the potential bioactivity of compounds with similar structures (Abd El-Meguid, 2014).
Pharmacophoric Features :The presence of the trifluoromethyl group, as seen in our compound of interest, is a common pharmacophoric feature in many bioactive compounds. Naganawa et al. (2006) explored the structure-activity relationship of compounds containing similar moieties, noting the influence of these groups on the bioactivity and selectivity of the compounds for specific biological targets. This highlights the relevance of such groups in the design and potential applications of new bioactive molecules (Naganawa et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c18-17(19,20)14-13(10-4-2-1-3-5-10)25-16(22-14)21-12-8-6-11(7-9-12)15(23)24/h1-9H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUNGLGGMUMCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B3008239.png)

![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B3008248.png)

![N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide](/img/structure/B3008251.png)
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone](/img/structure/B3008252.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3008254.png)
![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B3008255.png)
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3008257.png)

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3008260.png)
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3008261.png)